N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide
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Overview
Description
N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with cyano, furylmethyl, and diphenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-N-(2-furylmethyl)benzamide
- 4-Cyano-N-(4-methylbenzyl)benzamide
- 2-Cyano-N-(3-methoxybenzyl)acetamide
Uniqueness
N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C29H30N4O |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-N,N-dipropylmethanimidamide |
InChI |
InChI=1S/C29H30N4O/c1-3-17-32(18-4-2)22-31-29-26(20-30)27(23-12-7-5-8-13-23)28(24-14-9-6-10-15-24)33(29)21-25-16-11-19-34-25/h5-16,19,22H,3-4,17-18,21H2,1-2H3/b31-22+ |
InChI Key |
CCQSJOOHKWMXDQ-DFKUXCBWSA-N |
Isomeric SMILES |
CCCN(CCC)/C=N/C1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
CCCN(CCC)C=NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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